molecular formula C15H12ClN5O B2655969 N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396883-91-2

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2655969
CAS RN: 1396883-91-2
M. Wt: 313.75
InChI Key: UHBKJFKQKSHFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as TCB-2, is a chemical compound that belongs to the class of tetrazoles. It is a synthetic derivative of the hallucinogenic drug, lysergic acid diethylamide (LSD). TCB-2 has been extensively studied for its potential as a research tool in the field of neuroscience.

Scientific Research Applications

Antimicrobial Activity

The compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria but not in humans, making it an attractive target for antimicrobial drugs . The compound has shown to inhibit the growth of Haemophilus influenzae .

Antibacterial Activity

In addition to its antimicrobial activity, the compound has also shown antibacterial activity. It has been found to be effective against Staphylococcus aureus with a MIC (minimum inhibitory concentration) of 7.81 μM, and Staphylococcus epidermidis with a MIC of 15.62 μM . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning.

Antimycobacterial Activity

While there’s no direct evidence of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide having antimycobacterial activity, related compounds have shown effectiveness against mycobacteria . Given the structural similarities, it’s possible that this compound could also have antimycobacterial properties, but further research would be needed to confirm this.

Potential Inhibitor of Enoyl-ACP-Reductase

Enoyl-ACP-reductase is an enzyme involved in the fatty acid synthesis pathway of bacteria. Inhibition of this enzyme can lead to the disruption of bacterial cell wall synthesis, making it a potential target for antibacterial drugs . While there’s no direct evidence of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide inhibiting this enzyme, related compounds have shown such activity .

Potential Use in Drug Discovery

Given its biological activities and the fact that it can be readily produced by hydrolysis of ketoclomazone , this compound could be a useful starting point for the development of new antimicrobial and antibacterial drugs.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBKJFKQKSHFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

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